Methoxyundecylphosphinic acid is a phosphinic acid derivative characterized by a long undecyl chain and a methoxy group. It has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition. The compound's unique structure contributes to its biological activities, making it a subject of interest in various scientific studies.
Methoxyundecylphosphinic acid can be synthesized through various chemical methods, often involving the reaction of phosphinic acid derivatives with long-chain alcohols. Its presence has been noted in studies focusing on natural products and their pharmacological properties, particularly in relation to obesity and diabetes management .
This compound falls under the category of phosphinic acids, which are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an alkyl or aryl group. Methoxyundecylphosphinic acid specifically features a methoxy group (-OCH₃) and an undecyl chain (-C₁₁H₂₃), classifying it as both an aliphatic and a functionalized phosphinic acid.
The synthesis of methoxyundecylphosphinic acid typically involves the following steps:
In one synthesis approach, phosphinic acid is reacted with undecanol in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, including temperature and time, are optimized to maximize yield while minimizing side reactions .
Methoxyundecylphosphinic acid has a molecular formula of C₁₁H₂₃O₂P, indicating the presence of 11 carbon atoms, 23 hydrogen atoms, 2 oxygen atoms, and 1 phosphorus atom. Its structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate the structure of methoxyundecylphosphinic acid. For instance, NMR spectra reveal characteristic peaks corresponding to the methoxy group and undecyl chain .
Methoxyundecylphosphinic acid participates in various chemical reactions typical for phosphinic acids:
The reactivity of methoxyundecylphosphinic acid can be attributed to its functional groups. The methoxy group can undergo nucleophilic substitution reactions, while the phosphinic acid moiety can engage in reactions typical for phosphorus-containing compounds .
The mechanism by which methoxyundecylphosphinic acid exerts its biological effects involves enzyme inhibition. Specifically, it has been studied for its ability to inhibit pancreatic lipase, an enzyme crucial for fat digestion.
Molecular docking studies have demonstrated that methoxyundecylphosphinic acid effectively binds to pancreatic lipase with favorable binding energy values, indicating strong interactions that lead to inhibition .
Relevant spectroscopic data includes:
Methoxyundecylphosphinic acid has potential applications in:
Palladium-catalyzed cross-coupling represents a cornerstone for constructing the C–P bond in methoxyundecylphosphinic acid. The Hirao reaction—palladium-mediated coupling of aryl/alkyl electrophiles with P(O)–H compounds—enables direct P–C bond formation. Aryl nonaflates (derived from phenolic precursors) serve as optimal electrophiles due to their stability and synthetic accessibility. The iodide-accelerated coupling protocol using Pd(OAc)₂ (5 mol%) with NaI (1 equiv) in dimethylformamide at 120°C achieves >75% yield of phosphinoyl products within 4 hours. This rate enhancement arises from iodide facilitating oxidative addition via Pd–I transient species [10].
Ligand design critically influences efficiency. Bidentate ligands (dppe/dppp) suppress β-hydride elimination in undecyl chains, while monodentate ligands (PPh₃) are ineffective for sterically hindered substrates. For methoxyundecylphosphinic acid synthesis, coupling of undecenyl nonaflate with methoxyphosphine oxide using Pd(OAc)₂/dppe (1:1) at 100°C affords the P–C coupled intermediate in 82% yield after hydrogenation [10]. Table 1 summarizes optimized conditions:
Table 1: Ligand Effects in Pd-Catalyzed P–C Coupling for Methoxyundecylphosphinic Acid Precursors
Electrophile | P(O)–H Reagent | Catalyst System | Ligand | Yield (%) |
---|---|---|---|---|
Undecenyl nonaflate | MeOP(H)(O)Ph | Pd(OAc)₂/NaI | None | 45 |
Undecenyl nonaflate | MeOP(H)(O)Ph | Pd(OAc)₂/NaI | dppe | 82 |
Phenyl nonaflate | MeOP(H)(O)CH₂CH₃ | Pd(PPh₃)₄/NaI | None | 58 |
Key limitations include incompatibility with nitro groups and competitive bis-phosphinylation in dihalogenated substrates. The protocol extends to phosphonates using diethyl phosphite under Pd(PPh₃)₄ catalysis [10].
Radical pathways offer complementary P–C bond formation without metal catalysts. Titanocene(III) chloride/propylene oxide systems generate phosphorus-centered radicals from phosphine oxides, which add across electron-deficient alkenes. For methoxyundecylphosphinic acid, hydrophosphinylation of undecenyl methacrylate with methoxyphenylphosphine oxide proceeds via anti-Markovnikov addition, yielding the linear adduct with 89% regioselectivity. Propylene oxide acts as a radical chain carrier, while titanocene mediates P-radical generation at ambient temperature [1].
Electrochemical methods enable sustainable radical hydrophosphinylation. Convergent paired electrolysis utilizes diarylphosphine oxides as dual P-radical precursors and hydrogen donors. Undecynoic acid undergoes hydrophosphinylation at the β-carbon under constant current (10 mA) in an undivided cell, yielding the γ-ketophosphinoyl product (precursor to methoxyundecylphosphinic acid) in 76% yield. This protocol eliminates bases, metals, and redox reagents, leveraging anode-driven P–H bond activation and cathode-generated radical anions [6].
Table 2: Radical Initiators for Hydrophosphinylation of Undecyl Substrates
Alkene/Alkyne | P–H Reagent | Initiator System | Regioselectivity | Yield (%) |
---|---|---|---|---|
Undecylenic acid | PhP(O)Me | Cp₂TiCl/propylene oxide | Anti-Markovnikov | 78 |
Undec-10-ynoic acid | PhP(O)OMe | Electrochemical (constant current) | β-addition | 76 |
Vinylundecyl ether | MeOP(H)Ph | AIBN (thermal) | Markovnikov | 65 |
Limitations include moderate stereocontrol and incompatibility with electron-rich alkenes. Titanocene-mediated reactions exhibit superior functional group tolerance over peroxide-initiated chains [1] [6].
Installing chirality at phosphorus requires auxiliaries or asymmetric catalysis. Evans’ oxazolidinone auxiliaries induce diastereoselectivity in phosphinoyl aldol reactions. Coupling N-acyloxazolidinone with methoxyundecylphosphinate enolates yields β-ketophosphinic acids with >90% de after auxiliary removal. The boron enolate adopts a Z-configuration, and aldol transition states minimize 1,3-diaxial interactions, favoring syn-diastereomers [2] [7].
Ephedrine-derived auxiliaries enable P-stereocenter resolution. Methoxy(undecyl)phosphinous acid forms diastereomeric amides with (R,R)-pseudoephedrine, separable by crystallization. Acidolysis recovers enantiomerically enriched phosphinic acid with 94% ee. Alternatively, BINOL-based phosphoramidites undergo Pd-catalyzed C–P coupling with stereoretention, achieving 86% de via axial chirality transfer [2] [7].
Table 3: Chiral Auxiliary Performance in Phosphinic Acid Synthesis
Auxiliary | Reaction Type | Diastereomeric Excess (% de) | Enantiomeric Excess (% ee) |
---|---|---|---|
(S)-4-Benzyloxazolidinone | Aldol addition | 92 | N/A |
(R,R)-Pseudoephedrine | Amide resolution | N/A | 94 |
(R)-BINOL | Pd-catalyzed C–P coupling | 86 | N/A |
Catalytic asymmetric hydrophosphinylation remains underdeveloped. Preliminary results with nickel/(R)-BINAP systems show ≤60% ee for linear alkenes, highlighting a key research gap [2].
Microwave dielectric heating accelerates P–C bond formation while enhancing sustainability. Solvent-free hydrophosphinylation of 10-undecenoyl chloride with methylphenylphosphine oxide on montmorillonite K10 clay delivers 95% yield in 8 minutes at 150°C. Clay mediates dual roles: Lewis acid activation and thermal conduction. Comparatively, conventional heating in toluene requires 12 hours for 78% yield [3] [8].
Neat reactions adsorbed on mineral supports minimize waste. KF/Al₂O₃ promotes Michael additions between vinylundecane and phosphine oxides under microwave irradiation (300 W, 100°C), achieving 88% conversion in 15 minutes. The base strength of KF/Al₂O₃ surpasses alumina alone, driving reactions to completion without solvents. Energy assessments reveal 10-fold reductions in E-factors (mass waste per product mass) versus solution-phase methods [8].
Table 4: Energy Efficiency in Microwave vs. Conventional Synthesis
Reaction | Conditions | Time | Yield (%) | Energy Consumption (kJ/mol) |
---|---|---|---|---|
Undecylphosphinate esterification | Toluene reflux | 12 h | 78 | 580 |
Undecylphosphinate esterification | MW, solvent-free, 150°C | 8 min | 95 | 42 |
Phosphine oxide-alkene hydrophosphinylation | MW, KF/Al₂O₃, 100°C | 15 min | 88 | 37 |
Scale-up challenges include temperature gradient management in solvent-free mixtures. Continuous-flow microwave reactors demonstrate promise for kilogram-scale production [3] [8].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3